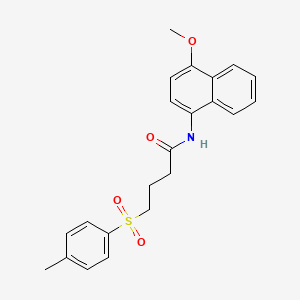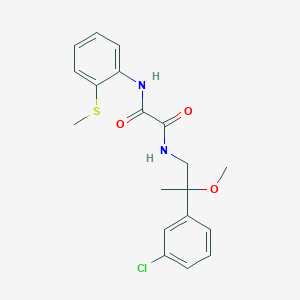
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide, commonly known as CTOP, is a synthetic compound that has been widely used in scientific research. CTOP is an opioid receptor antagonist that has been used to study the mechanisms of opioid addiction and pain management.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Characterization
A novel synthetic approach has been developed for the synthesis of di- and mono-oxalamides, showcasing the versatility of related compounds in organic synthesis. This method is operationally simple and high yielding, providing a useful formula for anthranilic acid derivatives and oxalamides, which could be relevant for the synthesis or study of "N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide" (Mamedov et al., 2016).
Materials Science and Polymer Chemistry
In the realm of materials science, studies have explored the synthesis and characterization of novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units, which could relate to the synthesis or applications of "N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide" in materials or sensor technologies. These copolymers exhibit unique thermal, optical, and electrochemical properties, offering potential for advanced material applications (Tapia et al., 2010).
Environmental Chemistry
Research on the photoassisted Fenton reaction for the complete oxidation of organic pollutants in water presents an environmental application. This process involves generating reactive species capable of degrading complex organic molecules, which could include compounds similar to "N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide," thereby offering a method for their potential environmental remediation or breakdown (Pignatello & Sun, 1995).
Eigenschaften
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-19(25-2,13-7-6-8-14(20)11-13)12-21-17(23)18(24)22-15-9-4-5-10-16(15)26-3/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUSWHINTWCYKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


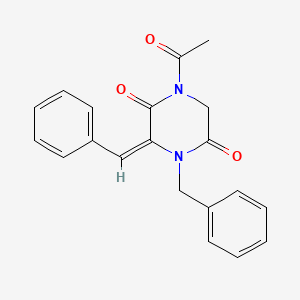
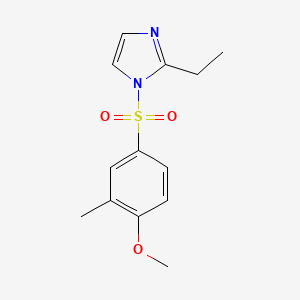
![7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one dihydrochloride](/img/structure/B2391743.png)

![tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate](/img/structure/B2391747.png)
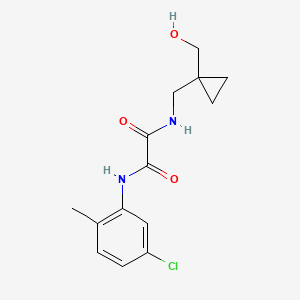

![Methyl 5-[2-(azepan-1-yl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2391752.png)
![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine](/img/structure/B2391753.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-methylphenyl)propan-1-one](/img/structure/B2391756.png)
![8-fluoro-2-(2-(4-(trifluoromethoxy)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2391757.png)
